
2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile is an organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and materials science. This particular compound is characterized by the presence of an aminostyryl group and a malononitrile moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where malononitrile is reacted with an appropriate aldehyde in the presence of a base such as piperidine . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminostyryl group can participate in nucleophilic substitution reactions, where nucleophiles replace the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted styryl derivatives.
Scientific Research Applications
2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and nonlinear optical materials.
Mechanism of Action
The mechanism of action of 2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-Aminostyryl)-5,5-dimethylcyclohex-2-enylidene)malononitrile
- 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile
- (2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofur-an-3-carbonitrile)
Uniqueness
2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile is unique due to its specific combination of an aminostyryl group and a chromene core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13N3O |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-[2-[(E)-2-(4-aminophenyl)ethenyl]chromen-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C20H13N3O/c21-12-15(13-22)19-11-17(24-20-4-2-1-3-18(19)20)10-7-14-5-8-16(23)9-6-14/h1-11H,23H2/b10-7+ |
InChI Key |
QGQMGRKXZFOCAZ-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C=C(O2)/C=C/C3=CC=C(C=C3)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C=C(O2)C=CC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


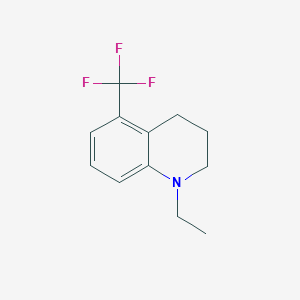
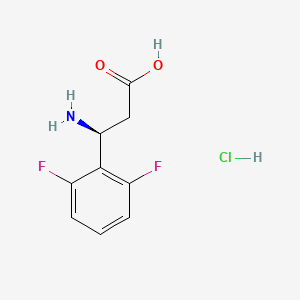
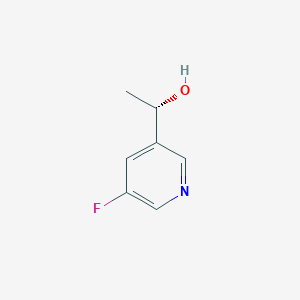
![4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one](/img/structure/B13651267.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine](/img/structure/B13651292.png)
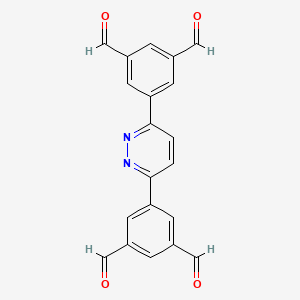
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13651302.png)

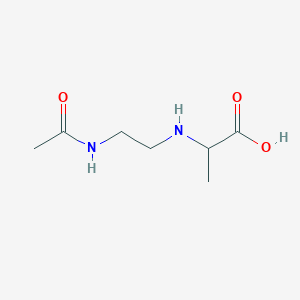
![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]manganate(3-)](/img/structure/B13651327.png)

![(2Z)-2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid](/img/structure/B13651334.png)

